molecular formula C14H22N2O3S B4649817 N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide

N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide

Cat. No. B4649817
M. Wt: 298.40 g/mol
InChI Key: ADYZBWGYFXTPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor properties. DMXAA was first synthesized in the early 1990s and has since been the subject of numerous studies investigating its potential as an anti-cancer drug.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide is not fully understood. It is thought to activate the immune system, leading to the release of cytokines and other immune factors that can induce tumor necrosis. N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), a protein that is essential for the growth of new blood vessels.
Biochemical and Physiological Effects:
N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It can also inhibit the production of VEGF, as mentioned earlier. In addition, N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide in lab experiments is that it has been extensively studied and its anti-tumor properties are well-established. However, N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide can be difficult to work with due to its low solubility in water. In addition, it can be toxic to normal cells at high concentrations, so care must be taken when using it in experiments.

Future Directions

There are a number of future directions for research on N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide. One area of interest is the development of new formulations that improve its solubility and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide treatment. Finally, there is interest in combining N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide with other anti-cancer drugs to improve its efficacy.

Scientific Research Applications

N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

N,N-dimethyl-2-(4-methyl-N-methylsulfonylanilino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-6-13(14(17)15(3)4)16(20(5,18)19)12-9-7-11(2)8-10-12/h7-10,13H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYZBWGYFXTPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C)N(C1=CC=C(C=C1)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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